molecular formula C18H23N3O2S B7356767 5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one

5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one

Cat. No. B7356767
M. Wt: 345.5 g/mol
InChI Key: MZAMVJLXYKFEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one, also known as MPT0G211, is a small molecule compound that has gained attention in the field of cancer research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the STAT3 pathway, among others. By inhibiting these pathways, this compound can induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that this compound can induce apoptosis by activating caspase-3 and caspase-9, and by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xl. This compound has also been shown to inhibit angiogenesis by downregulating VEGF and MMP-9 expression. In addition, this compound has been shown to suppress tumor metastasis by inhibiting the expression of MMP-2 and MMP-9, which are involved in cancer cell invasion and migration.

Advantages and Limitations for Lab Experiments

One advantage of 5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one is that it has shown efficacy in multiple types of cancer, indicating a broad spectrum of activity. Another advantage is that this compound has been shown to have low toxicity in animal models, indicating a potential for low side effects in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize dosing and treatment regimens. Another limitation is that this compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one. One direction is to further elucidate its mechanism of action, which may help to optimize dosing and treatment regimens. Another direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Additionally, future research could explore the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to determine if it could enhance their efficacy. Finally, future research could explore the potential of this compound in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases.

Synthesis Methods

5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one can be synthesized through a multi-step process involving various chemical reactions. One method involves the reaction of 2-chloro-4,6-diphenylpyrimidine with 2-(2-aminoethyl)thiophenol in the presence of a base to yield the intermediate compound, followed by a reaction with 2-methylmorpholine-4-ethanol to form this compound. Another method involves the reaction of 2-chloro-4,6-diphenylpyrimidine with 2-(2-aminoethyl)thiophenol in the presence of a palladium catalyst and a base to yield the intermediate compound, followed by a reaction with 2-methylmorpholine-4-ethanol to form this compound.

Scientific Research Applications

5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one has shown promise as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and colon cancer. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis. In vivo studies have also shown that this compound can inhibit tumor growth and improve survival rates in animal models.

properties

IUPAC Name

5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-12-21(8-10-23-13)9-11-24-18-19-16(14(2)17(22)20-18)15-6-4-3-5-7-15/h3-7,13H,8-12H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAMVJLXYKFEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CCSC2=NC(=C(C(=O)N2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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